N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
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Overview
Description
N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxadiazole ring, a thiazolidinone moiety, and a fluorobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzoxadiazole with a thiazolidinone derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol, at elevated temperatures. The resulting intermediate is then reacted with 4-fluorobenzaldehyde to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxadiazole ring or the thiazolidinone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The benzoxadiazole moiety may also interact with cellular components, leading to fluorescence, which can be used for imaging purposes.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- Hydrogen Peroxide Formation during Ozonation of Olefins and Phenol
Uniqueness
N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is unique due to its combination of a benzoxadiazole ring and a thiazolidinone moiety, which imparts distinct chemical reactivity and potential applications. Its ability to act as a fluorescent probe and its potential therapeutic properties further distinguish it from similar compounds.
Properties
Molecular Formula |
C18H11FN4O3S2 |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C18H11FN4O3S2/c19-11-6-4-10(5-7-11)8-14-17(25)23(18(27)28-14)9-15(24)20-12-2-1-3-13-16(12)22-26-21-13/h1-8H,9H2,(H,20,24)/b14-8- |
InChI Key |
CGCQMKGLFTUAFP-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC2=NON=C2C(=C1)NC(=O)CN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=S |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)NC(=O)CN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=S |
Origin of Product |
United States |
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